molecular formula C7H11NOS B14176638 O-Buta-1,3-dien-1-yl dimethylcarbamothioate CAS No. 919477-04-6

O-Buta-1,3-dien-1-yl dimethylcarbamothioate

Cat. No.: B14176638
CAS No.: 919477-04-6
M. Wt: 157.24 g/mol
InChI Key: XEMILLGAWCVFFR-UHFFFAOYSA-N
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Description

O-Buta-1,3-dien-1-yl dimethylcarbamothioate is an organic compound with the molecular formula C8H11NOS It is a derivative of butadiene, featuring a carbamothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Buta-1,3-dien-1-yl dimethylcarbamothioate typically involves the reaction of buta-1,3-diene with dimethylcarbamothioic chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Buta-1,3-dien-1-yl dimethylcarbamothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Buta-1,3-dien-1-yl dimethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Buta-1,3-dien-1-yl dimethylcarbamothioate involves its interaction with specific molecular targets. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Buta-1,3-diene: A simple diene with similar structural features but lacking the carbamothioate group.

    Dimethylcarbamothioate: Contains the carbamothioate group but lacks the butadiene moiety.

Uniqueness

O-Buta-1,3-dien-1-yl dimethylcarbamothioate is unique due to the presence of both the butadiene and carbamothioate groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

919477-04-6

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

O-buta-1,3-dienyl N,N-dimethylcarbamothioate

InChI

InChI=1S/C7H11NOS/c1-4-5-6-9-7(10)8(2)3/h4-6H,1H2,2-3H3

InChI Key

XEMILLGAWCVFFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC=CC=C

Origin of Product

United States

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